molecular formula C12H22F2N2 B8299705 1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine

1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine

Cat. No. B8299705
M. Wt: 232.31 g/mol
InChI Key: ZCBPUBMEXHAGAD-UHFFFAOYSA-N
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Patent
US08476301B2

Procedure details

A 4 N hydrogen chloride/1,4-dioxane solution (11 ml, 43 mmol) was added to a mixture of tert-butyl N-{1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl}carbamate obtained in Example 2c (650 mg, 1.96 mmol) and methanol (11 ml), followed by stirring at room temperature for three hours. After concentrating the reaction liquid, the residue was dissolved in ethyl acetate, a 1N aqueous sodium hydroxide solution was added, and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate twice, the organic layers were dried over sodium sulfate, and the solvent was then distilled off to give the title compound (419 mg, yield 92%).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
tert-butyl N-{1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl}carbamate
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.[F:8][C:9]1([F:30])[CH2:14][CH2:13][CH:12]([CH2:15][N:16]2[CH2:21][CH2:20][CH:19]([NH:22]C(=O)OC(C)(C)C)[CH2:18][CH2:17]2)[CH2:11][CH2:10]1.CO.[OH-].[Na+]>C(OCC)(=O)C>[F:30][C:9]1([F:8])[CH2:10][CH2:11][CH:12]([CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([NH2:22])[CH2:20][CH2:21]2)[CH2:13][CH2:14]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
tert-butyl N-{1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl}carbamate
Quantity
650 mg
Type
reactant
Smiles
FC1(CCC(CC1)CN1CCC(CC1)NC(OC(C)(C)C)=O)F
Name
Quantity
11 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(CCC(CC1)CN1CCC(CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 419 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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